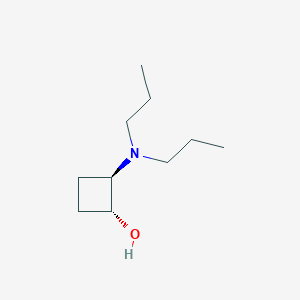![molecular formula C8H15ClFNO B1484897 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride CAS No. 2098056-26-7](/img/structure/B1484897.png)
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride, or 3-FMAH, is a synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to a class of compounds known as azetidines, which are cyclic molecules with three carbon atoms and three nitrogen atoms. 3-FMAH has several unique characteristics that make it an attractive research tool, including its low toxicity and high solubility in a variety of solvents.
Scientific Research Applications
1. Applications in Neuroreceptor Imaging
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, is a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors (nAChR). It has been developed for positron emission tomography (PET) imaging of central nAChRs, demonstrating promising in vivo characteristics for neuroreceptor imaging (Doll et al., 1999).
2. Role in Antibacterial Agents
Azetidines, particularly the 7-azetidinylquinolones, have been synthesized to study their antibacterial properties. These compounds, with various substituents, exhibit significant antibacterial activity, emphasizing the importance of the azetidine moiety in enhancing the efficacy of these agents (Frigola et al., 1995), (Frigola et al., 1994).
3. Synthetic Methodologies
The synthesis of compounds like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been reported, demonstrating methodologies that offer high purity and are suitable for industrialization. These synthetic pathways are crucial for producing azetidine-based compounds for research and therapeutic applications (Zhang Zhi-bao, 2011).
4. Drug Discovery and Development
Azetidines are used in the drug discovery process, as demonstrated by their incorporation into important drug frameworks like EGFR inhibitors and antimalarial agents. This underscores their utility in the development of new pharmacologically active compounds (Duncton et al., 2009).
5. Fluorination for Enhanced Reactivity
Studies have shown that fluorine substitution in aziridines and azetidines can significantly alter their reactivity and regioselectivity, a critical consideration in synthetic chemistry and drug design (Banks, 2006).
properties
IUPAC Name |
3-fluoro-3-(oxolan-2-ylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)4-7-2-1-3-11-7;/h7,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFPETFTFFNOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2(CNC2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
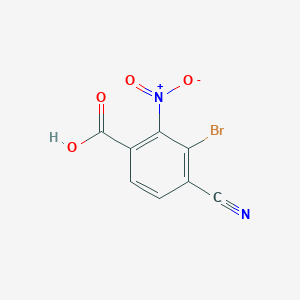

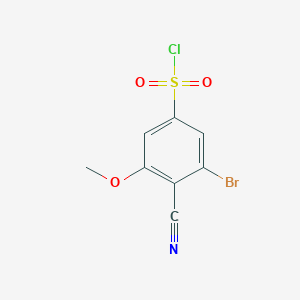



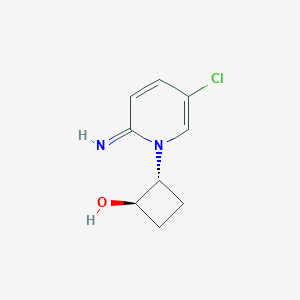
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)

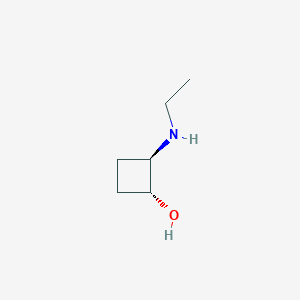
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
